molecular formula C23H24N2O3 B11204477 2-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione

2-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione

Cat. No.: B11204477
M. Wt: 376.4 g/mol
InChI Key: OMIDOIUERZJYOT-UHFFFAOYSA-N
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Description

    Reactants: Benzylpiperidine and the isoindole intermediate

    Conditions: Stirring at room temperature

    Catalyst: Base catalyst (e.g., triethylamine)

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to achieve the desired purity levels.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione typically involves multiple steps. One common method starts with the preparation of the isoindole core, followed by the introduction of the benzylpiperidine moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

  • Step 1: Preparation of Isoindole Core

      Reactants: Phthalic anhydride and primary amine

      Conditions: Reflux in an appropriate solvent (e.g., toluene)

      Catalyst: Acid catalyst (e.g., sulfuric acid)

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The benzylpiperidine moiety can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoindole oxides, while reduction can produce isoindoline derivatives.

Scientific Research Applications

2-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The benzylpiperidine moiety is known to interact with neurotransmitter receptors, while the isoindole core can modulate enzyme activity. These interactions lead to various biological effects, including modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione is unique due to its specific structural features, which confer distinct chemical and biological properties. The combination of the isoindole core and benzylpiperidine moiety provides a versatile scaffold for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C23H24N2O3

Molecular Weight

376.4 g/mol

IUPAC Name

2-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]isoindole-1,3-dione

InChI

InChI=1S/C23H24N2O3/c26-21(12-15-25-22(27)19-8-4-5-9-20(19)23(25)28)24-13-10-18(11-14-24)16-17-6-2-1-3-7-17/h1-9,18H,10-16H2

InChI Key

OMIDOIUERZJYOT-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)CCN3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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